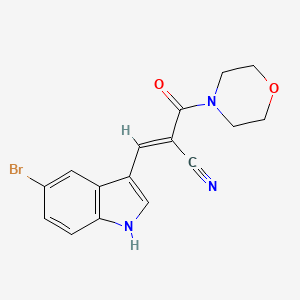
(2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD4 inhibitor and is often used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile involves the inhibition of BRD4, which is a protein that plays a crucial role in gene transcription. By inhibiting BRD4, this compound can regulate the expression of various genes, leading to changes in cellular processes. This mechanism of action is what makes this compound useful in cancer research, where it can target specific genes that are responsible for cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile have been extensively studied in laboratory experiments. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile in laboratory experiments is its specificity towards BRD4. This compound can selectively target BRD4 without affecting other proteins, leading to more accurate results. However, the limitations of using this compound include its high cost and limited availability, which can limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research involving (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile. One of the significant areas of research is in cancer therapy, where this compound can be used as a potential drug candidate. Another area of research is in the treatment of autoimmune diseases, where this compound can modulate the immune response. Additionally, this compound can be used in the development of new drugs for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile is a chemical compound that has significant potential in various fields. Its specificity towards BRD4 makes it a useful tool in laboratory experiments, and its potential applications in cancer research, inflammation, and neurological disorders make it a promising drug candidate. Further research in this area can lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with morpholine and then reacting the resulting compound with ethyl cyanoacetate in the presence of a base. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in cancer research, where it is used as a BRD4 inhibitor to study its effects on cancer cells. It has also been used in studies related to inflammation, autoimmune diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-13-1-2-15-14(8-13)12(10-19-15)7-11(9-18)16(21)20-3-5-22-6-4-20/h1-2,7-8,10,19H,3-6H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBUAWZOQSEWGW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CNC3=C2C=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Sulfamoylphenyl)methyl]urea](/img/structure/B2926950.png)
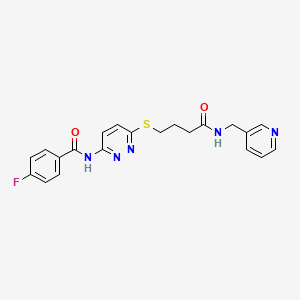
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2926955.png)
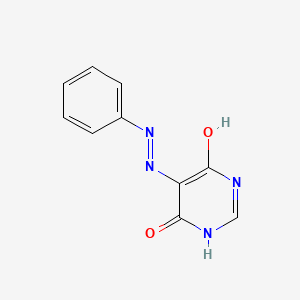

![4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid](/img/structure/B2926960.png)
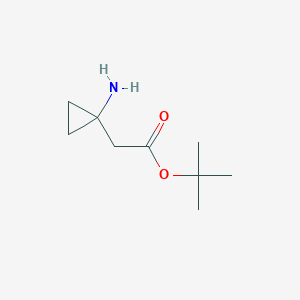
![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926963.png)
![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)
![2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2926968.png)

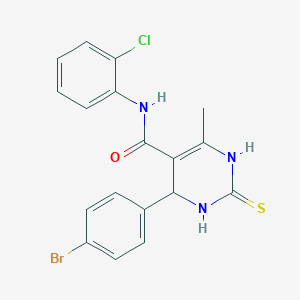

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2926973.png)